RMC-4627: A Technical Guide to a Bi-Steric mTORC1 Inhibitor
RMC-4627: A Technical Guide to a Bi-Steric mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of RMC-4627, a novel bi-steric inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). All quantitative data is presented in structured tables, and detailed protocols for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Core Structure of RMC-4627
RMC-4627 is a chemically synthesized bi-steric inhibitor designed for high-potency and selective inhibition of mTORC1. Structurally, it is composed of a rapamycin monomer that is covalently linked to the ATP-competitive mTOR kinase inhibitor, PP242[1][2][3]. This unique architecture allows RMC-4627 to simultaneously engage two distinct sites on the mTOR protein: the FKBP12-rapamycin-binding (FRB) domain via its rapamycin moiety and the kinase active site via the PP242 moiety.
The specific linkage is at the C40 position of the rapamycin core[4]. This bi-steric binding mechanism is central to its enhanced potency and selectivity for mTORC1 over the related mTOR complex 2 (mTORC2).
| Property | Value |
| Chemical Formula | C₉₃H₁₄₁N₁₁O₂₃ |
| Molecular Weight | 1781.17 g/mol |
| SMILES String | NC1=C2C(C3=CC4=CC(O)=CC=C4N3)=NN(C2=NC=N1)CCCCNC(CCOCCOCCOCCOCCOCCOCCOCCOCCN5C=C(N=N5)CCCCO[C@H]6--INVALID-LINK--C--INVALID-LINK--OC([C@@]8([H])N(CCCC8)C(C([C@@]9(O--INVALID-LINK--([H])C--INVALID-LINK--=C/C=C/C=C/--INVALID-LINK--=C/--INVALID-LINK--=O)C)O)OC)=O)C)C)OC)O)=O)=O)=O)C)OC)=O |
| CAS Number | 2250059-52-8 |
Mechanism of Action and Signaling Pathway
RMC-4627 functions as a selective inhibitor of mTORC1, a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is a common feature in many cancers, making it a key therapeutic target.
The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2[5][6][7]. While mTORC1 primarily regulates protein synthesis through phosphorylation of substrates like 4E-BP1 and S6 kinase (S6K), mTORC2 is involved in cell survival and metabolism via phosphorylation of AKT[1][5].
RMC-4627's bi-steric nature allows it to potently and selectively inhibit mTORC1. The rapamycin component binds to FKBP12, and this complex then targets the FRB domain of mTOR. Concurrently, the linked PP242 molecule occupies the ATP-binding pocket of the mTOR kinase domain. This dual engagement leads to profound inhibition of mTORC1 activity.
A key feature of RMC-4627 is its selectivity for mTORC1 over mTORC2. This is achieved by incorporating a less potent mTOR active-site inhibitor (PP242) compared to those used in pan-mTOR inhibitors[1]. This reduced affinity for the mTOR active site is sufficient to potently inhibit mTORC1 when combined with the high-affinity rapamycin-FRB interaction, but it is insufficient to effectively inhibit mTORC2, which is less sensitive to rapamycin-based allosteric inhibition[1][2]. This selectivity spares the pro-survival signals mediated by the mTORC2-AKT pathway, which may offer a better therapeutic window compared to pan-mTOR inhibitors.
The downstream consequences of RMC-4627-mediated mTORC1 inhibition include the suppression of phosphorylation of 4E-BP1 and S6K[2][8]. Inhibition of 4E-BP1 phosphorylation leads to its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation of oncogenic proteins.
RMC-4627 selectively inhibits the mTORC1 signaling pathway.
Quantitative Data
The potency and selectivity of RMC-4627 have been characterized in various cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Potency of RMC-4627 in SUP-B15 B-ALL Cells [2]
| Target | Assay | EC₅₀ (nM) |
|---|---|---|
| p4E-BP1 (T37/T46) | MSD | 2.0 |
| pS6 (S240/S244) | MSD | 0.74 |
Table 2: mTORC1/mTORC2 Selectivity in Breast Cancer Cell Lines [1][2]
| Cell Line | Selectivity (fold) |
|---|---|
| MDA-MB-468 | 13 |
| MCF-7 | 18 |
Table 3: Effects on Cell Cycle and Apoptosis in SUP-B15 Cells [2]
| Treatment | Concentration | Effect |
|---|
| RMC-4627 | ≥ 1 nM | Concentration-dependent increase in sub-G1 phase (apoptosis) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of RMC-4627 are provided below.
Western Blot Analysis of mTOR Pathway Proteins
This protocol is for the detection of total and phosphorylated proteins in the mTOR signaling pathway following treatment with RMC-4627.
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Cell Culture and Treatment: Seed cells (e.g., SUP-B15) in 6-well plates and culture overnight. Treat cells with desired concentrations of RMC-4627 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
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Cell Lysis: Place plates on ice, aspirate media, and wash cells with ice-cold PBS. Add 1X ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
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SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for mTOR pathway proteins (e.g., p-4E-BP1, total 4E-BP1, p-S6, total S6, p-AKT, total AKT) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
A typical workflow for Western Blot analysis.
MesoScale Discovery (MSD) Phosphoprotein Assays
This electrochemiluminescence-based assay provides quantitative measurement of phosphorylated proteins.
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Plate Preparation: Use MSD plates pre-coated with capture antibodies for the target proteins (e.g., p4E-BP1, pS6).
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Sample Preparation: Prepare cell lysates as described for Western Blotting. Dilute lysates to the desired concentration in the provided lysis buffer.
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Assay Protocol:
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Add blocking solution to the wells and incubate for 1 hour with shaking.
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Wash the plate with Tris Wash Buffer.
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Add cell lysates to the wells and incubate for 1-3 hours with shaking.
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Wash the plate and add the SULFO-TAG labeled detection antibody. Incubate for 1 hour with shaking.
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Wash the plate and add MSD Read Buffer.
-
-
Data Acquisition: Analyze the plate on an MSD instrument to measure the electrochemiluminescence signal, which is proportional to the amount of phosphorylated protein.
AlphaLISA SureFire Ultra Phosphoprotein Assays
This is a bead-based immunoassay for the quantitative detection of phosphorylated proteins in cell lysates.
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Cell Lysis: Lyse cells directly in the culture plate by adding the provided AlphaLISA SureFire Ultra Lysis Buffer.
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Assay Protocol:
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Transfer a small volume of the cell lysate to a 384-well ProxiPlate.
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Add the "Acceptor Mix" containing the Acceptor beads and one of the specific antibodies. Incubate for 1 hour.
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Add the "Donor Mix" containing streptavidin-coated Donor beads and the biotinylated antibody. Incubate for 1 hour in the dark.
-
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Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of the target phosphoprotein.
TR-FRET Competitive Binding Assay for FKBP12
This assay is used to determine the binding affinity of RMC-4627 for FKBP12.
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Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ligand (tracer) from FKBP12 by a competitive inhibitor (RMC-4627).
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Reagents:
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Terbium-labeled anti-tag antibody (donor).
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Tagged recombinant FKBP12 protein.
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Fluorescently labeled tracer molecule that binds to FKBP12 (acceptor).
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RMC-4627 at various concentrations.
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Protocol:
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Incubate the tagged FKBP12 with the terbium-labeled antibody.
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Add the fluorescent tracer and varying concentrations of RMC-4627.
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After incubation, measure the TR-FRET signal. A decrease in the FRET signal indicates displacement of the tracer by RMC-4627.
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Data Analysis: Calculate the IC₅₀ value from the dose-response curve to determine the binding affinity of RMC-4627 for FKBP12.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of RMC-4627 in a mouse xenograft model.
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Cell Implantation: Implant human cancer cells (e.g., SUP-B15) subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
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Drug Administration: Administer RMC-4627 (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., once weekly). The control group receives a vehicle solution.
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Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study.
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Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and plasma samples for analysis of target engagement (e.g., by Western Blot or MSD for p4E-BP1) and pharmacokinetic profiling.
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Efficacy Evaluation: Evaluate the anti-tumor efficacy of RMC-4627 by comparing the tumor growth inhibition in the treated group to the control group.
This technical guide provides a foundational understanding of RMC-4627 for researchers and drug development professionals. The detailed information on its structure, mechanism, and evaluation methods should facilitate further investigation and development of this promising therapeutic agent.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. FKBP TR-FRET Competitive Binding Assay | Selcia [selcia.com]
- 3. revvity.com [revvity.com]
- 4. mesoscale.com [mesoscale.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioline.ru [bioline.ru]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
